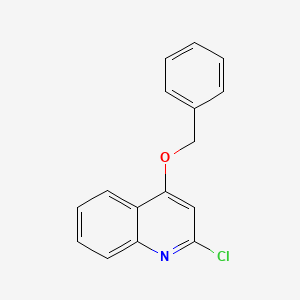

4-(Benzyloxy)-2-chloroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Benzyloxy)-2-chloroquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a benzyloxy group at the 4-position and a chlorine atom at the 2-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-chloroquinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-chloroquinoline and benzyl alcohol.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Procedure: The mixture is heated to promote the nucleophilic substitution of the chlorine atom by the benzyloxy group, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-chloroquinoline undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding quinoline derivatives.

Reduction: The chlorine atom can be reduced to a hydrogen atom, yielding 4-(Benzyloxy)quinoline.

Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products Formed:

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: 4-(Benzyloxy)quinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2-chloroquinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chloroquinoline involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may interfere with cellular pathways such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

4-(Benzyloxy)-2-hydroxyquinoline: Similar structure but with a hydroxyl group instead of chlorine.

4-(Benzyloxy)-2-methylquinoline: Contains a methyl group at the 2-position.

4-(Benzyloxy)-2-nitroquinoline: Contains a nitro group at the 2-position.

Uniqueness: 4-(Benzyloxy)-2-chloroquinoline is unique due to the presence of both the benzyloxy and chlorine groups, which impart distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

4-(Benzyloxy)-2-chloroquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a chloro substituent at the 2-position and a benzyloxy group at the 4-position. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN, with a molecular weight of approximately 269.73 g/mol. Its quinoline backbone is a bicyclic structure composed of a benzene ring fused to a pyridine ring, which contributes to its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis. In a study evaluating a series of compounds derived from this structure, it was found that several exhibited minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis treatments like isoniazid. Notably, compounds with MIC values ranging from 2.7 to 5.8 µM demonstrated potent activity against the M. tuberculosis H37Rv strain, indicating the potential for developing new therapeutic agents targeting tuberculosis .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes, including cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), which are crucial for drug metabolism. This inhibition could have significant implications for drug-drug interactions and pharmacokinetics in therapeutic settings .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. The compound's ability to interact with specific molecular targets may modulate cellular pathways involved in cancer progression. Preliminary studies suggest that it may inhibit key receptors and enzymes associated with cancer cell growth and proliferation .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Binding : The compound binds to enzymes and receptors, modulating their activity.

- Cellular Pathways : It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 7-(Benzyloxy)-4-chloroquinoline | 178984-56-0 | 0.77 |

| 6-(Benzyloxy)-2-chloroquinoline | 623144-17-2 | 0.79 |

| 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | 190728-25-7 | 0.74 |

| 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | 162364-72-9 | 0.73 |

| 2,4-Dichloro-8-methoxyquinoline | 32608-29-0 | 0.84 |

This table highlights the structural similarities between these compounds and emphasizes how specific substituents influence their biological activity profiles.

Case Studies and Research Findings

- Antimycobacterial Evaluation : A study synthesized several N-(4-(benzyloxy)benzyl)-4-aminoquinolines and evaluated their activity against M. tuberculosis. The findings indicated that certain derivatives showed promising MICs comparable to existing treatments, suggesting avenues for further drug development .

- Selectivity in Toxicity : The selectivity of these compounds was assessed using Vero and HepG2 cell lines, demonstrating minimal cytotoxic effects while maintaining antimicrobial efficacy .

- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications in the benzyloxy group significantly impacted lipophilicity and biological activity, underscoring the importance of chemical structure in therapeutic efficacy .

Properties

Molecular Formula |

C16H12ClNO |

|---|---|

Molecular Weight |

269.72 g/mol |

IUPAC Name |

2-chloro-4-phenylmethoxyquinoline |

InChI |

InChI=1S/C16H12ClNO/c17-16-10-15(13-8-4-5-9-14(13)18-16)19-11-12-6-2-1-3-7-12/h1-10H,11H2 |

InChI Key |

FTZCYYKIXFLTJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC3=CC=CC=C32)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.